molecular formula C11H6N4S2 B304568 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile

Cat. No. B304568
M. Wt: 258.3 g/mol
InChI Key: KXIXCJNKOMOAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile inhibits BTK by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects
2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been shown to effectively reduce tumor growth and improve survival in animal models of B-cell malignancies. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated anti-inflammatory effects in preclinical models of autoimmune and inflammatory diseases. 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has several advantages for laboratory experiments, including its high potency, selectivity, and solubility. However, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile also has some limitations, such as its potential for off-target effects and the need for further optimization to improve its pharmacological properties.

Future Directions

There are several future directions for the research and development of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile. One potential direction is the combination of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile with other targeted therapies or immunotherapies to improve its efficacy and reduce the risk of resistance. Another direction is the investigation of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile in other B-cell malignancies and autoimmune diseases. Additionally, further optimization of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile's pharmacological properties and the development of novel BTK inhibitors with improved selectivity and potency are also areas of active research.

Synthesis Methods

The synthesis of 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile involves a multistep process that includes the condensation of 2-aminopyridine-3,5-dicarbonitrile with thiophen-2-carbaldehyde followed by the addition of a sulfur source and subsequent purification steps. The final product is obtained in high purity and yield, making it suitable for further research and development.

Scientific Research Applications

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has been extensively studied in preclinical models and has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile has demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.

properties

Product Name

2-Amino-6-sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile

Molecular Formula

C11H6N4S2

Molecular Weight

258.3 g/mol

IUPAC Name

2-amino-6-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C11H6N4S2/c12-4-6-9(8-2-1-3-17-8)7(5-13)11(16)15-10(6)14/h1-3H,(H3,14,15,16)

InChI Key

KXIXCJNKOMOAAN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N

Origin of Product

United States

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